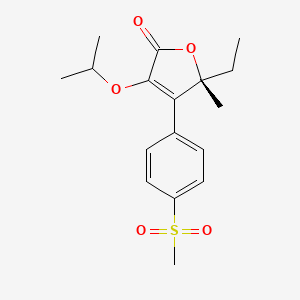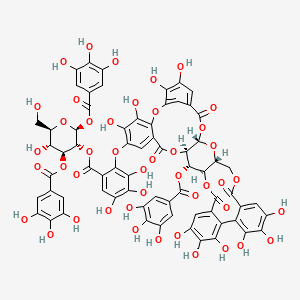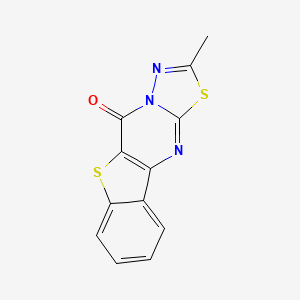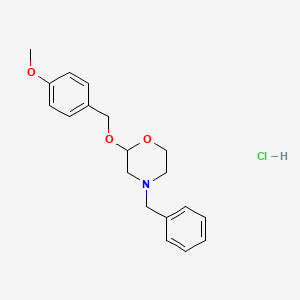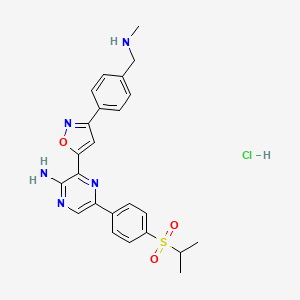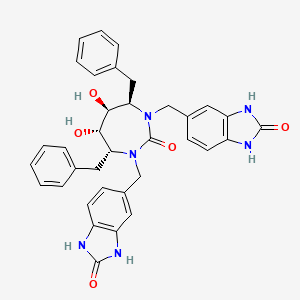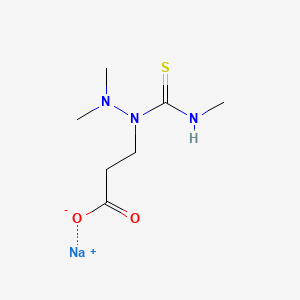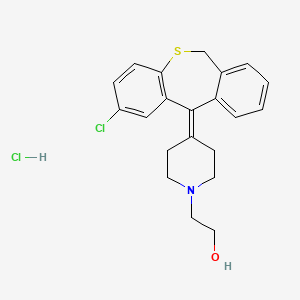
4-(2-Chlorodibenzo(b,e)thiepin-11(6H)-ylidene)-1-piperidineethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorodibenzo(b,e)thiepin-11(6H)-ylidene)-1-piperidineethanol hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated dibenzo-thiepin core and a piperidineethanol moiety. It is often used in research due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorodibenzo(b,e)thiepin-11(6H)-ylidene)-1-piperidineethanol hydrochloride typically involves multiple steps. One common method starts with the chlorination of dibenzo(b,e)thiepin to form 2-chlorodibenzo(b,e)thiepin-11(6H)-one . This intermediate is then reacted with piperidineethanol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatography techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chlorodibenzo(b,e)thiepin-11(6H)-ylidene)-1-piperidineethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated position, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(2-Chlorodibenzo(b,e)thiepin-11(6H)-ylidene)-1-piperidineethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Chlorodibenzo(b,e)thiepin-11(6H)-ylidene)-1-piperidineethanol hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorodibenzo(b,e)thiepin-11(6H)-one
- 8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-amine
- 7,8-Difluorodibenzo(b,e)thiepin-11(6H)-one
Uniqueness
4-(2-Chlorodibenzo(b,e)thiepin-11(6H)-ylidene)-1-piperidineethanol hydrochloride is unique due to its specific combination of a chlorinated dibenzo-thiepin core and a piperidineethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
93747-16-1 |
|---|---|
Formule moléculaire |
C21H23Cl2NOS |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
2-[4-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)piperidin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C21H22ClNOS.ClH/c22-17-5-6-20-19(13-17)21(15-7-9-23(10-8-15)11-12-24)18-4-2-1-3-16(18)14-25-20;/h1-6,13,24H,7-12,14H2;1H |
Clé InChI |
AAWQWGPFHXVZJT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl)CCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


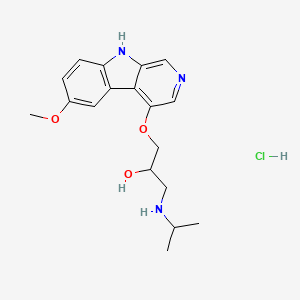
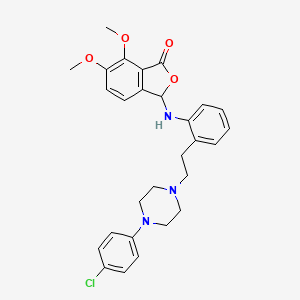
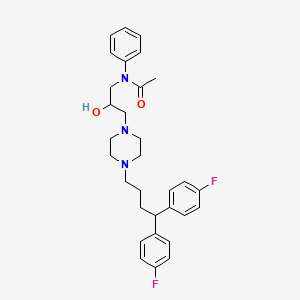
![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
